molecular formula C5H4N2O3 B147375 2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium CAS No. 119673-94-8

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium

Cat. No.: B147375
CAS No.: 119673-94-8
M. Wt: 144.12 g/mol
InChI Key: RXKNNAKAVAHBNK-RHQRLBAQSA-N
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Description

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium is a deuterated derivative of nitric oxide. This compound is notable for its unique isotopic composition, where hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This modification can significantly alter the compound’s physical and chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium typically involves the deuteration of a precursor compound. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration reactors. These reactors are designed to handle the high pressures and temperatures required for efficient deuterium exchange. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of nitrogen-containing compounds.

    Medicine: Investigated for its potential therapeutic applications due to its unique isotopic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium involves its interaction with molecular targets through its nitro and deuterium-substituted groups. The deuterium atoms can influence the compound’s binding affinity and reaction rates with biological molecules. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium is unique due to its combination of deuterium substitution and the presence of both nitro and oxidopyridin-1-ium groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKNNAKAVAHBNK-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C([N+](=C(C(=C1[N+](=O)[O-])[2H])[2H])[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does deuterium substitution affect the vibrational frequencies in 4-nitropyridine N-oxide, as observed in the study?

A1: The study utilizes 4-nitropyridine-d4-N-oxide (NPO-d4) to investigate the impact of deuterium substitution on vibrational frequencies. According to the research, the Teller-Redlich product rule was employed to assign the vibrations of NPO-d4 []. This rule helps predict the frequency shifts caused by isotopic substitution, confirming the assignments made for the normal and deuterated molecules. The paper mentions observing "significant dynamic couplings, up to 13 cm−1" for some vibrations []. This suggests that deuterium substitution not only shifts frequencies but also influences the coupling between different vibrational modes within the molecule.

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